molecular formula C4H8N2S B7812438 1-methyl-4,5-dihydroimidazole-2-thiol

1-methyl-4,5-dihydroimidazole-2-thiol

Cat. No.: B7812438
M. Wt: 116.19 g/mol
InChI Key: FDDDTDSPQXLQFY-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydroimidazole-2-thiol is a heterocyclic compound that features a sulfur atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydroimidazole-2-thiol can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of nano-Fe3O4@Ca3(PO4)2 as a catalyst for the one-pot synthesis of imidazole derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydroimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiols, sulfides.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-Methyl-4,5-dihydroimidazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4,5-dihydroimidazole-2-thiol involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function. The pathways involved often include redox reactions and nucleophilic substitution, which can alter the activity of enzymes and other proteins.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2-Mercaptoimidazole: Similar structure but without the methyl group, affecting its solubility and reactivity.

    4,5-Dihydroimidazole-2-thiol: Similar but lacks the methyl group, influencing its chemical properties and applications.

Uniqueness: 1-Methyl-4,5-dihydroimidazole-2-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDTDSPQXLQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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